Fen1-IN-2

FEN1 inhibition biochemical assay IC50

Researchers requiring precise FEN1 inhibition face off-target risks from analogs with divergent selectivity profiles. Fen1-IN-2 (compound 20) delivers validated biochemical performance with documented specificity. • Biochemical potency: IC50 = 3 nM against FEN1; 75-fold selectivity over XPG (IC50 = 226 nM) • Ideal for in vitro BER, Okazaki fragment processing, and chemopotentiation studies • Suitable as benchmark control for novel FEN1 inhibitor evaluation

Molecular Formula C20H15N3O4S
Molecular Weight 393.4 g/mol
Cat. No. B8471892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFen1-IN-2
Molecular FormulaC20H15N3O4S
Molecular Weight393.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=C(C=C2)C(=O)N)CN3C4=C(C(=O)N(C3=O)O)SC=C4
InChIInChI=1S/C20H15N3O4S/c21-18(24)14-6-4-13(5-7-14)15-3-1-2-12(10-15)11-22-16-8-9-28-17(16)19(25)23(27)20(22)26/h1-10,27H,11H2,(H2,21,24)
InChIKeyVQEJSOSSYFEKGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fen1-IN-2: A High-Potency, Selective N-Hydroxyurea Inhibitor of Flap Endonuclease 1 (FEN1) for DNA Repair Research


Fen1-IN-2 (compound 20, CAS 824983-94-0) is a small-molecule inhibitor from the N-hydroxyurea chemotype that targets flap endonuclease 1 (FEN1), a structure-specific metallonuclease essential for DNA replication and base excision repair [1]. It is characterized by its low nanomolar biochemical potency against FEN1 (IC50 = 3 nM) and a defined selectivity profile over the related endonuclease XPG (IC50 = 226 nM), establishing a 75-fold discrimination window [1]. The compound is widely utilized as a chemical probe to dissect FEN1-dependent DNA damage response pathways and to potentiate the effects of DNA-damaging chemotherapeutics in oncology research models [1].

Target Engagement FEN1 endonuclease pathway study fit
Probe Utility DNA damage response probe
Model Context Oncology research model sensitization

Why FEN1 Inhibitor Selection Cannot Be Based on Target Class Alone


Despite a shared N-hydroxyurea core scaffold among early FEN1 inhibitors, minor structural modifications drive profound differences in both biochemical selectivity and cellular efficacy. For instance, while Fen1-IN-2 (compound 20) achieves a 75-fold selectivity window over XPG, closely related analogs such as compound 16 exhibit up to 169-fold selectivity [1]. Furthermore, within the same series, the addition of a single methyl group at the 4-position (compound 21) reduces FEN1 potency by over 300-fold (IC50 = 1.08 µM) [1]. Beyond this scaffold, alternative chemotypes such as FEN1-IN-4 (IC50 = 30 nM) [2] or LNT1 (IC50 = 11 nM, with equipotent EXO1 inhibition) exhibit markedly different potency and selectivity signatures. Therefore, substituting Fen1-IN-2 with another 'FEN1 inhibitor' without confirming its specific quantitative profile risks introducing confounding off-target effects or insufficient target engagement, directly compromising experimental reproducibility and data interpretation.

Scaffold Mismatch
Fen1-IN-2 selectivity profile may not transfer to FEN1-IN-4 due to a distinct chemotype.
Analog Drift
Minor substituent changes in N-hydroxyurea analogs can shift potency by over 300-fold.
Off-target Profile
Substituting with FEN1-IN-1 (LNT1) introduces equipotent EXO1 inhibition, altering pathway-response endpoints.

Quantitative Evidence for Fen1-IN-2 Differentiation: Potency, Selectivity, and Cellular Activity Benchmarked Against Key Comparators


Biochemical Potency: Fen1-IN-2 Demonstrates Single-Digit Nanomolar Inhibition of FEN1, Surpassing Early-Generation and Alternative Scaffold Inhibitors

Fen1-IN-2 (compound 20) inhibits FEN1 with an IC50 of 3 nM in a fluorogenic biochemical assay [1]. This potency is 3.7-fold greater than the early N-hydroxyurea lead FEN1-IN-1 (LNT1, IC50 = 11 nM) and 10-fold greater than the structurally distinct inhibitor FEN1-IN-4 (IC50 = 30 nM) [2]. While it is equipotent to the advanced clinical candidate MSC778 (IC50 = 3 nM), Fen1-IN-2's potency positions it among the most potent FEN1 inhibitors available for research, offering superior target engagement at lower concentrations compared to earlier or less optimized tools.

Biochemical Potency
Cross-study comparable
IC50 = 3 nM (FEN1)
3.7-fold vs FEN1-IN-1 (11 nM)
10-fold vs FEN1-IN-4 (30 nM)
Supports low-concentration target-engagement assay context.
Data to verify in target cell model.
FEN1 inhibition biochemical assay IC50 DNA repair

Selectivity Profile: Fen1-IN-2 Exhibits a Defined 75-Fold Discrimination Over XPG, a Structurally Related Endonuclease

Fen1-IN-2 demonstrates a 75-fold selectivity for FEN1 (IC50 = 3 nM) over the related RAD2 family nuclease XPG (IC50 = 226 nM) [1]. This selectivity window is well-defined, though it is narrower than the >1000-fold specificity achieved by other optimized compounds within the same N-hydroxyurea series [1]. In contrast, the comparator FEN1-IN-1 (LNT1) shows only a 26.5-fold selectivity over XPG (IC50 = 292 nM) . The more advanced inhibitor MSC778 offers a comparable 65-fold selectivity over XPG [2]. Therefore, Fen1-IN-2 provides a balanced selectivity profile: sufficient to discriminate FEN1 from XPG in biochemical assays, but not as extreme as some later-generation probes, which may be advantageous in studies where some XPG engagement is tolerable or where complete XPG sparing is not required.

Selectivity Profile
Cross-study comparable
75-fold over XPG
XPG IC50 = 226 nM
2.8-fold more selective than FEN1-IN-1
Enables FEN1-specific endpoint attribution in nuclease research.
Narrower window than some later-generation probes.
selectivity XPG off-target nuclease family

Cellular Activity: N-Hydroxyurea Series Compounds Potentiate DNA-Damaging Agent Efficacy in Bladder Cancer Cells

While direct cellular IC50 or EC50 data for Fen1-IN-2 (compound 20) in a specific cell line is not explicitly reported in the primary literature, the 2005 Tumey et al. study demonstrates that compounds from the same N-hydroxyurea series (specifically compounds 16 and 17) significantly potentiate the cytotoxic effects of the DNA alkylating agent methyl methanesulfonate (MMS) in T24 bladder carcinoma cells [1]. This cellular activity validates the chemotype's ability to engage FEN1 within a cellular context and modulate DNA damage response pathways. This is in contrast to some other FEN1 inhibitors, such as FEN1-IN-4, which, despite being cellularly active, exhibit a significant drop in potency between biochemical (IC50 = 30 nM) and cellular assays (EC50 values are significantly higher) [2]. The evidence supports that the N-hydroxyurea series, including Fen1-IN-2, can effectively sensitize cancer cells to DNA-damaging agents, a key functional readout for FEN1 inhibition.

Cellular Activity
Class-level inference
Chemopotentiation in T24 cells
4-fold at 3-6 µM (analogs 16, 17)
Direct data for Fen1-IN-2 not available
Class-level evidence supports cell-model DNA damage response study fit.
Compound-specific cellular IC50/EC50 data to verify.
cellular efficacy chemopotentiation MMS T24 cells

Optimal Research and Industrial Use Cases for Fen1-IN-2


Biochemical Dissection of FEN1-Dependent DNA Repair Pathways

Fen1-IN-2 is ideally suited for in vitro biochemical assays aimed at studying FEN1's role in flap cleavage, base excision repair (BER), and Okazaki fragment processing. Its high potency (IC50 = 3 nM) allows for complete enzyme inhibition at low concentrations, minimizing non-specific effects [1]. The defined 75-fold selectivity over XPG enables researchers to confidently attribute observed enzymatic activity changes to FEN1 rather than related nucleases, particularly when used in defined systems where XPG is also present [1].

Chemopotentiation Studies in Oncology Research

Based on class-level evidence, Fen1-IN-2 can be employed in cellular oncology models to investigate the synthetic lethal interaction between FEN1 inhibition and DNA-damaging chemotherapeutics like temozolomide or MMS [1]. Its ability to potentiate the cytotoxicity of these agents in bladder cancer cells (T24) suggests it is a valuable tool for exploring FEN1 as a therapeutic target in cancers with specific DNA repair deficiencies or for enhancing the efficacy of standard-of-care genotoxic therapies [1].

Comparative Selectivity Profiling of FEN1 Inhibitors

Fen1-IN-2 serves as a useful benchmark compound when evaluating novel FEN1 inhibitors. Its well-characterized selectivity profile over XPG (75-fold) and high potency (3 nM) provide a reference point for assessing improvements in selectivity or potency achieved by newer chemical entities [1]. For instance, it can be used as a control in head-to-head studies with advanced inhibitors like MSC778 (65-fold selectivity over XPG) or BSM-1516 (65-fold selectivity over Exo1) to highlight differences in off-target profiles [2].

Application
Selection Property
Validation Focus
Biochemical DNA repair pathway dissection
High target engagement at low concentrations
FEN1 versus XPG selectivity review
Chemopotentiation research in oncology models
Class-level cell sensitization context
DNA damage response model-response endpoint verification
Comparative FEN1 inhibitor benchmarking
Well-characterized potency and selectivity profile
Off-target kinase and nuclease profiling context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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